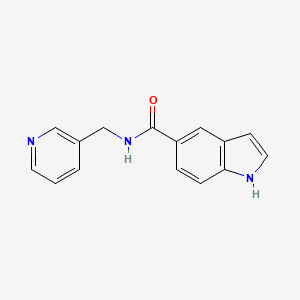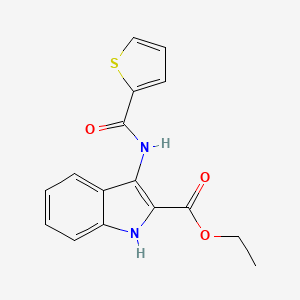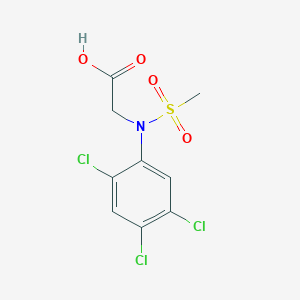
N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide, also known as BRD7389, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BRD7389 is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in gene transcription and chromatin remodeling.
Aplicaciones Científicas De Investigación
Crystal Structure and Analysis
N-(pyridin-2-ylmethyl)benzamide derivatives, closely related to N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide, have been analyzed for their crystal structures. These studies reveal differences in the orientation of pyridine and benzene rings within the molecules, influencing their molecular interactions and stabilities. Such analyses are crucial for understanding the molecular configuration and potential interaction sites for biological activity (G. Artheswari et al., 2019).
Synthesis and Metal Coordination
Research on N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines, compounds related to this compound, demonstrates their ability to form coordinate bonds with metal ions such as Mn(II) and Fe(II). These complexes have potential applications in targeted delivery of therapeutic agents, including nitric oxide (NO), to biological sites like tumors (Yi-Qiu Yang et al., 2017).
Medicinal Chemistry and Pharmacology
Studies on pyridine carboxamides, including compounds with similar structures to this compound, have identified them as agents with various pharmacological activities. These activities include the reduction of iron-induced renal damage and regulation of nicotinamidase activity. Understanding the amide rotational barriers and energetics in these compounds is crucial for drug design and development (Ryan A. Olsen et al., 2003).
Crystal Engineering and Pharmaceutical Co-crystals
The carboxamide-pyridine N-oxide heterosynthon has been explored for its potential in crystal engineering and the synthesis of pharmaceutical co-crystals. This novel interaction, sustained via hydrogen bonding and C-H...O interaction, showcases the versatility of this compound analogs in designing solid-state architectures for drug formulation (L. Reddy et al., 2006).
Non-linear Optical (NLO) and Molecular Docking Studies
Compounds structurally related to this compound have been synthesized and characterized, showing promising non-linear optical properties and potential anticancer activities through molecular docking studies. These findings indicate the potential application of such compounds in the development of new materials for optical technologies and as therapeutic agents (R. Jayarajan et al., 2019).
Mecanismo De Acción
Target of Action
It is known that indole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets and induce changes that can lead to various biological activities
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(18-10-11-2-1-6-16-9-11)13-3-4-14-12(8-13)5-7-17-14/h1-9,17H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUPAFHMBIVWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2775398.png)
![1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2775400.png)
![N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2775401.png)
![{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine](/img/structure/B2775402.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2775405.png)



![(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2775413.png)
![N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2775414.png)


![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2775420.png)